molecular formula C33H32FN3O6 B4307041 DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4307041
M. Wt: 585.6 g/mol
InChI Key: VAYXKSDLAIVAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structural features, including a hexahydroquinoline core, substituted with fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-fluorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with diethyl malonate and ammonium acetate under reflux conditions to form the hexahydroquinoline core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Quinoline derivatives with altered electronic properties.

    Reduction: Alcohol derivatives with potential changes in solubility and reactivity.

    Substitution: Functionalized derivatives with diverse chemical and biological activities.

Scientific Research Applications

Diethyl 2-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to specific active sites, modulating biological pathways and exerting its effects. For example, the fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity towards certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-amino-1-(3-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • Diethyl 2-amino-1-(3-bromophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

Diethyl 2-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chlorinated or brominated analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

diethyl 2-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32FN3O6/c1-4-42-32(39)27-24(19-9-6-13-23(15-19)41-3)17-25-28(30(27)38)26(20-10-8-14-36-18-20)29(33(40)43-5-2)31(35)37(25)22-12-7-11-21(34)16-22/h6-16,18,24,26-27H,4-5,17,35H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYXKSDLAIVAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)F)N)C(=O)OCC)C4=CN=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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